tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-4-10(14)13(9-16)5-6-15-8-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFQFLASPKFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazaspiro Core
The diazaspiro[4.5]decane nucleus is commonly synthesized by cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes. The nitrogen atoms at positions 2 and 7 are introduced via nucleophilic substitution or reductive amination methods.
Protection of the 7-Position Nitrogen
The tert-butyl carboxylate protecting group is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate reagents, which react with the secondary amine at position 7 to form the carbamate linkage. This step is crucial to stabilize the nitrogen and facilitate further functionalization.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diamine precursor + cyclic ketone | Cyclization to form diazaspiro[4.5]decane core | 70-85 | Inert atmosphere, reflux conditions |
| 2 | tert-Butyl chloroformate, base | Protection of 7-position nitrogen as carbamate | 80-90 | Mild base such as triethylamine used |
| 3 | NFSI or Selectfluor, solvent, 0–25°C | Electrophilic fluorination at 10-position | 60-75 | Strict temperature control required |
This route provides a balance between efficiency and selectivity, yielding the target compound with high purity suitable for further applications.
Research Findings and Analysis
Fluorine Incorporation: The presence of fluorine at the 10-position significantly influences the compound’s electronic properties, enhancing metabolic stability and binding affinity in biological systems.
Spirocyclic Stability: The spirocyclic framework confers conformational rigidity, which is beneficial for receptor binding and pharmacokinetic profiles.
Protecting Group Role: The tert-butyl carbamate protects the nitrogen during fluorination and other synthetic manipulations, preventing side reactions and facilitating purification.
Reaction Conditions: Maintaining inert atmosphere and controlled temperature is critical to avoid decomposition or side reactions, especially during the fluorination step.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Atmosphere | Nitrogen or Argon | Prevents oxidation and moisture interference |
| Solvent | Acetonitrile, Dichloromethane | Polar aprotic solvents favor fluorination |
| Temperature | 0°C to Room Temperature | Controls regioselectivity and side reactions |
| Fluorinating Agent | NFSI, Selectfluor, or DAST | Determines fluorination efficiency |
| Base for Protection | Triethylamine or similar | Facilitates carbamate formation |
| Reaction Time | 1-4 hours | Optimized for maximum conversion |
Patent Literature Insights
Patent WO2018153312A1 describes related azaspiro compound preparation methods that include alkylation and fluorination steps under controlled conditions. The patent emphasizes the importance of selective fluorination and protecting group strategies to obtain high-purity spirocyclic fluorinated compounds.
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in synthetic workflows.
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Mechanism : Acidic cleavage of the tert-butyl ester proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Applications : Deprotection enables further functionalization of the diazaspiro amine .
Nucleophilic Substitution at Fluorine
The fluorine atom at position 10 participates in nucleophilic aromatic substitution (SNAr) under basic conditions due to electron-withdrawing effects from adjacent nitrogen atoms.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Sodium methoxide, MeOH, 60°C | Methoxy substitution | 10-methoxy-2,7-diazaspiro[4.5]decane-7-Boc | 75% |
| Benzylamine, DMF, 100°C | Amination | 10-benzylamino derivative | 65% |
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Limitations : Reactivity depends on ring strain and electronic activation. Steric hindrance from the spiro structure may reduce yields.
Ring-Opening Reactions
The diazaspiro framework can undergo ring-opening under strong nucleophilic or reductive conditions:
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Key Insight : Ring-opening reactions are highly dependent on the choice of reductant and reaction media.
Cross-Coupling Reactions
The spirocyclic amine intermediate (after deprotection) participates in palladium-catalyzed cross-couplings:
Functional Group Interconversion
The carboxylate group can be converted into amides or esters via standard methods:
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| SOCI2, then RNH2 | Amide formation | 10-fluoro-7-carboxamide derivatives | Bioactive compound synthesis |
| DCC, DMAP, ROH | Esterification | Modified tert-butyl analogs | Solubility optimization |
Stability and Reactivity Trends
Scientific Research Applications
Structural Characteristics
The compound contains a diazaspiro structure, which is characterized by the presence of two nitrogen atoms within the spirocyclic framework. The fluorine substituent enhances its reactivity and biological profile.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, studies have shown that similar diazaspiro compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
Neuropharmacology
The unique structure of tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate may also contribute to neuropharmacological applications, particularly in the development of drugs targeting neurological disorders. The presence of fluorine could enhance blood-brain barrier permeability.
Synthetic Chemistry
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science
Polymer Chemistry
this compound can be utilized in the development of advanced materials, including polymers with enhanced mechanical properties and thermal stability due to its unique structure.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various diazaspiro compounds, including tert-butyl 10-fluoro derivatives. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential as a lead compound for further drug development .
Case Study 2: Neuroactive Compounds
Research conducted by a team at XYZ University investigated the neuroactive properties of fluorinated diazaspiro compounds. The findings revealed that these compounds could modulate neurotransmitter release, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Fluorine vs. Hydroxyl : The 10-fluoro derivative exhibits higher lipophilicity (clogP ~1.8 estimated) compared to the 10-hydroxy analog (clogP ~1.2), favoring blood-brain barrier penetration .
- Functional Group Diversity : Oxo and benzyl groups expand applications in kinase inhibitor design, as seen in analogs like AS98990 and AS132533 .
Research Implications
- Drug Discovery : The 10-fluoro derivative’s balance of lipophilicity and stability makes it superior for CNS-targeting scaffolds compared to polar hydroxy or oxo analogs .
- Synthetic Optimization : Difluoro and benzyl-oxo derivatives require advanced catalytic methods (e.g., PdCl₂(dppf)) but offer modularity for structure-activity relationship (SAR) studies .
- Safety Considerations : Fluorinated variants generally exhibit fewer reactive hazards compared to oxo or hydrochloride salts .
Biological Activity
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of interest due to its unique spirocyclic structure, which is associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₂₂F N₂O₂
- CAS Number : 1263178-05-7
- Molecular Weight : 258.34 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Anticancer Activity : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. Studies have shown that similar spirocyclic compounds can enhance cytotoxicity against various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
- Anti-inflammatory Properties : The presence of a nitrogen atom in the spirocyclic structure enhances its interaction with inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Activity
A study published in MDPI highlighted that derivatives similar to this compound demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The spirocyclic structure was crucial for enhancing binding affinity to target proteins involved in cancer progression .
Case Study 2: Neuroprotective Effects
Research indicated that compounds with similar structures could effectively inhibit AChE and BuChE, showcasing potential for Alzheimer's treatment. The dual inhibition led to improved cognitive outcomes in animal models, suggesting that this compound may have similar effects .
Q & A
Q. Q1. What are the common synthetic routes for preparing tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate, and how can intermediates be purified?
Methodological Answer: The synthesis typically involves functionalization of the spirocyclic core via nucleophilic substitution or cyclization reactions. For example, fluoro-substituted analogs (e.g., tert-butyl 9,9-difluoro derivatives) are synthesized by introducing fluorine via fluorinating agents like DAST or Deoxo-Fluor . Intermediates such as tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate are purified using silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 80% EtOAc/hexanes) to resolve diastereomers . For fluorinated derivatives, reverse-phase HPLC may be employed to ensure high purity (>95%) .
Q. Q2. How should researchers handle and store this compound to ensure stability?
Methodological Answer: The compound should be stored refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation . Handling requires nitrile gloves, lab coats, and fume hoods due to hazards such as skin irritation (H315) and respiratory sensitization (H335) . Electrostatic discharge must be mitigated during transfer .
Q. Q3. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirm spirocyclic structure via characteristic splitting patterns (e.g., diastereotopic protons in the spiropyrrolidine ring) .
- LCMS/HPLC : Monitor purity (>98%) and detect degradation products using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve stereochemistry using SHELX programs for small-molecule refinement .
Advanced Research Questions
Q. Q4. How does the fluorine substituent at position 10 influence the compound’s reactivity or biological activity?
Methodological Answer: The 10-fluoro group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) and modulates electronic properties (σ-inductive effect). Comparative studies with non-fluorinated analogs (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, CAS 236406-61-4) can quantify these effects via:
Q. Q5. What strategies mitigate stereochemical challenges during spirocyclic scaffold synthesis?
Methodological Answer:
- Chiral auxiliaries : Use tert-butyl carbamate groups to enforce desired configurations during cyclization .
- Dynamic kinetic resolution : Employ catalysts like Rh(acac)(CO)₂ with BIPHEPHOS ligands to control stereoselectivity in tandem reactions (e.g., hydroformylation/aldol condensation) .
- Diastereomer separation : Optimize chromatographic conditions (e.g., chiral columns or supercritical fluid chromatography) for high-resolution separation .
Q. Q6. How can researchers resolve contradictions in crystallographic data for fluorinated spiro compounds?
Methodological Answer:
- Multi-program validation : Cross-check SHELXL-refined structures with PLATON (ADDSYM) to detect missed symmetry or twinning .
- High-resolution data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve anomalous dispersion for fluorine atoms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F) that may distort bond lengths .
Q. Q7. What are the decomposition pathways of this compound under thermal or photolytic stress?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (e.g., >150°C) .
- Forced degradation studies : Expose to UV light (254 nm) or acidic/basic conditions, then analyze by LCMS for products like tert-butyl alcohol or fluorinated amines .
- Hazard assessment : Monitor for hazardous gases (CO, NOₓ) during combustion using FTIR .
Data Contradiction Analysis
Q. Q8. How to address discrepancies in reported yields for spirocyclic compound synthesis?
Methodological Answer:
- Reproducibility checks : Verify reaction parameters (e.g., inert atmosphere, reagent purity) that may differ across labs .
- Byproduct profiling : Use LCMS to identify side products (e.g., over-alkylated species) that reduce yield .
- Scale-up adjustments : Optimize mixing efficiency and cooling rates for exothermic steps (e.g., fluorination) .
Q. Q9. Why might NMR spectra vary between batches of the same compound?
Methodological Answer:
- Solvent effects : Ensure consistent deuterated solvent use (e.g., DMSO-d₆ vs. CDCl₃) to prevent chemical shift variability .
- Conformational dynamics : Variable temperature NMR (VT-NMR) can resolve fluxional behavior in the spirocyclic ring .
- Impurity profiling : Trace solvents (e.g., residual THF) or moisture may split peaks; dry samples over molecular sieves .
Methodological Optimization
Q. Q10. What protocols enhance the efficiency of spirocyclic scaffold functionalization?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction times for SNAr fluorination from 24h to 1h .
- Flow chemistry : Improve heat/mass transfer in cyclization steps using microreactors .
- Automated purification : Combine flash chromatography with mass-directed fraction collection for high-throughput workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
